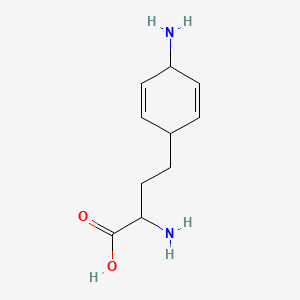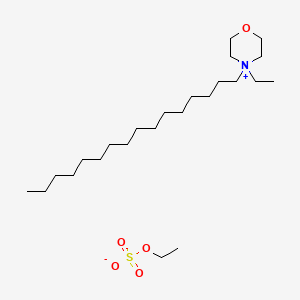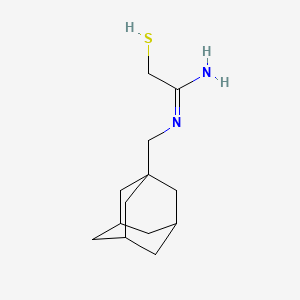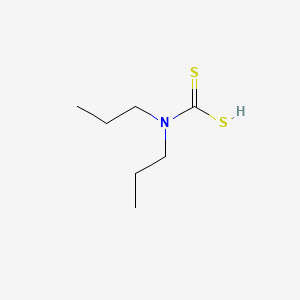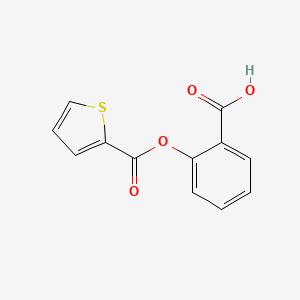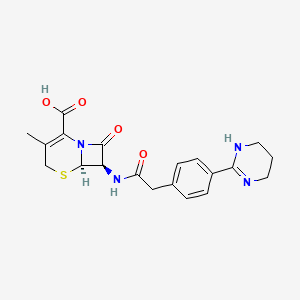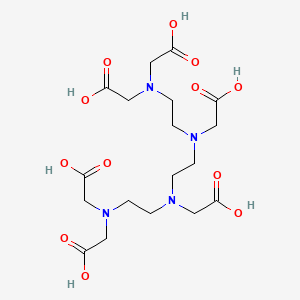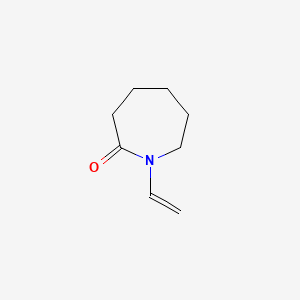
N-Vinylcaprolactam
概要
説明
Synthesis Analysis
The synthesis of NVCL has been explored through various methods, including the reaction of acetylene with caprolactam (CL) in the presence of potassium caprolactam as a catalyst. Studies have demonstrated the effective synthesis of NVCL using a 500 mL stirred reactor system, a 500 mL tower reactor system, and an 8000 mL jet loop reactor system, achieving high purity (98%) through vacuum distillation and further distillation separation processes (Zheng Er-li, 2008).
Molecular Structure Analysis
The molecular structure of NVCL is characterized by FTIR and GC/MS, confirming the successful synthesis and high purity of the product. The presence of the vinyl group attached to the caprolactam ring enhances its reactivity, making it a versatile monomer for polymerization (Zheng Er-li, 2008).
Chemical Reactions and Properties
NVCL's reactivity is showcased in its ability to undergo polymerization to form PNVCL, a polymer with a lower critical solution temperature (LCST) in aqueous solutions. The polymerization process, influenced by factors such as temperature and solvent composition, results in polymers with varied molecular-weight characteristics and temperature-dependent solution behavior (V. I. Lozinsky et al., 2000).
Physical Properties Analysis
PNVCL, synthesized from NVCL, exhibits a unique thermoresponsive behavior, transitioning from hydrophilic to hydrophobic near human body temperature. This property is critical for its application in drug delivery systems and biomedical engineering. The polymer's molecular weight and composition can be tailored to adjust its LCST to specific applications (N. A. Cortez-Lemus & Á. Licea-Claveríe, 2016).
Chemical Properties Analysis
NVCL-based polymers demonstrate sensitivity to temperature and pH, expanding their application scope. For example, poly(N-vinylcaprolactam-co-acrylic acid) shows both thermo-responsive and pH-sensitive properties, which are advantageous for controlled drug release. The incorporation of different co-monomers and crosslinking agents further diversifies the chemical properties and functionalities of NVCL-based polymers (Simone F. Medeiros et al., 2017).
科学的研究の応用
Thermoresponsive Polymer in Biomedical Applications
Poly(N-vinylcaprolactam) (PNVCL) is a thermoresponsive polymer with significant potential in biomedical applications. It shows promise in drug delivery systems, including micelles, hydrogels, and hybrid particles. The thermoresponsive nature of PNVCL, either alone or in combination with other stimuli-responsive polymers, is crucial in the loading and release process in these drug delivery systems (Liu et al., 2014).
Applications in Biocompatible Coatings and Nanotechnology
PNVCL has been used in the synthesis of biocompatible coatings for various applications. Its nontoxic and water-soluble properties make it ideal for cell sheet engineering. PNVCL thin films synthesized via vapor-phase processes have demonstrated potential in creating thermoresponsive surfaces for cell attachment and detachment, which is beneficial in tissue engineering (Lee et al., 2013).
Role in Cosmetics and Anticlogging Agents
PNVCL's properties have found applications in the cosmetics industry and as an anticlogging agent in pipelines. Its controlled synthesis in various architectures like block copolymers and nanogels has facilitated these applications (Cortez-Lemus & Licea-Claveríe, 2016).
Synthesis and Characterization for Specific Applications
Detailed synthesis and characterization of PNVCL have been conducted to tailor its physical properties for specific applications. Studies have explored the polymerization of N-vinylcaprolactam under various conditions, aiming to produce polymers with desired molecular weights and properties suitable for biomedical applications, such as targeted drug delivery systems (Kozanoǧlu et al., 2011).
Enhancing Drug Delivery Efficiency
The incorporation of hydrophilic acetic acid with thermosensitive N-vinylcaprolactam has been studied for potential drug delivery applications. The synthesis involves photopolymerization, leading to hydrogels with lower critical solution temperatures close to physiological temperature, enhancing drug delivery efficiency (Dalton et al., 2018).
Environmental and Nanotechnological Applications
Emerging applications of PNVCL are seen in nanotechnology and environmental fields. The polymer's unique properties make it a pivotal material in these growing areas, expanding the scope of its applications beyond biomedical and industrial uses (Cortez-Lemus & Licea-Claveríe, 2016).
特性
IUPAC Name |
1-ethenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
| Record name | Poly(N-vinylcaprolactam) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Vinylcaprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Vinylcaprolactam | |
CAS RN |
2235-00-9, 25189-83-7 | |
| Record name | Vinylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylcaprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylhexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

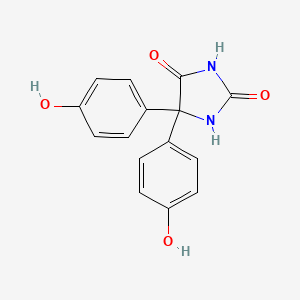
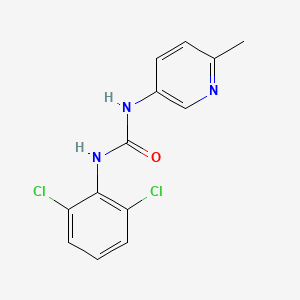
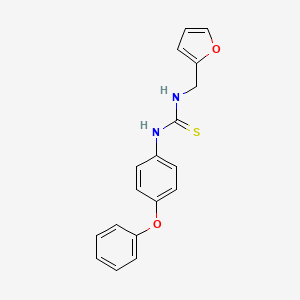
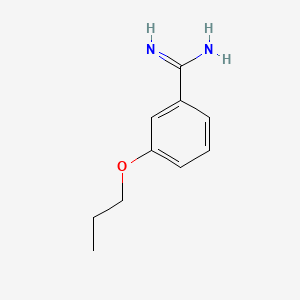
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)
![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)
